Cerium ammonium sulfate

Description

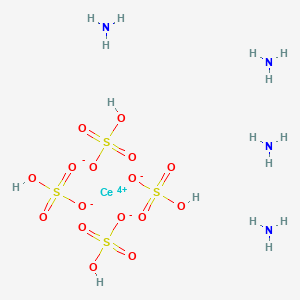

Structure

2D Structure

Properties

Molecular Formula |

CeH16N4O16S4 |

|---|---|

Molecular Weight |

596.5 g/mol |

IUPAC Name |

azane;cerium(4+);hydrogen sulfate |

InChI |

InChI=1S/Ce.4H3N.4H2O4S/c;;;;;4*1-5(2,3)4/h;4*1H3;4*(H2,1,2,3,4)/q+4;;;;;;;;/p-4 |

InChI Key |

OKJMLYFJRFYBPS-UHFFFAOYSA-J |

Canonical SMILES |

N.N.N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cerium Ammonium Sulfate from Ceric Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cerium ammonium (B1175870) sulfate (B86663) from ceric oxide. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflows and chemical pathways.

Introduction

Cerium ammonium sulfate, an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O, is a versatile oxidizing agent in organic synthesis and a primary standard in quantitative analysis. Its synthesis from ceric oxide (CeO₂), a readily available and stable precursor, is a process of significant interest. This document outlines the chemical principles and practical methodologies for this conversion. The primary challenge lies in the dissolution of the chemically inert ceric oxide, which typically requires elevated temperatures and strong acidic conditions.

Chemical Pathway and Principles

The synthesis of this compound from ceric oxide is a two-step process. The first and most critical step is the digestion of ceric oxide in concentrated sulfuric acid to form ceric sulfate. This reaction is often slow and requires heating to proceed at a reasonable rate. The second step involves the addition of ammonium sulfate to the ceric sulfate solution, leading to the crystallization of this compound.

Step 1: Formation of Ceric Sulfate

Ceric oxide reacts with hot concentrated sulfuric acid to form ceric sulfate and water.

CeO₂ + 2H₂SO₄ → Ce(SO₄)₂ + 2H₂O

Step 2: Formation of this compound

Ceric sulfate then reacts with ammonium sulfate to form the double salt, this compound, which precipitates from the solution upon cooling.

Ce(SO₄)₂ + 2(NH₄)₂SO₄ → (NH₄)₄Ce(SO₄)₄

Experimental Protocols

Two primary methodologies for the synthesis of this compound from ceric oxide are presented below. The first is a direct high-temperature digestion method, and the second is an indirect method involving the initial reduction of ceric oxide.

Direct High-Temperature Digestion Method

This method involves the direct reaction of ceric oxide with concentrated sulfuric acid at elevated temperatures.

Materials:

-

Ceric Oxide (CeO₂)

-

Concentrated Sulfuric Acid (98%)

-

Ammonium Sulfate ((NH₄)₂SO₄)

-

Deionized Water

Equipment:

-

Heating mantle with magnetic stirrer

-

Round-bottom flask with reflux condenser

-

Beakers

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Digestion of Ceric Oxide: In a round-bottom flask, a specific molar ratio of ceric oxide to sulfuric acid is combined. The mixture is heated to a temperature range of 200-250°C with vigorous stirring. The initially pale-yellow slurry will gradually turn into a reddish-brown paste as the reaction progresses. This heating and stirring are continued for a minimum of 20 minutes to ensure maximum dissolution.

-

Dissolution of Ceric Sulfate: After cooling the reaction mixture, cold deionized water is carefully added to dissolve the formed ceric sulfate. The resulting solution will be amber-colored. Any unreacted ceric oxide will remain as a solid precipitate.

-

Filtration: The solution is filtered to remove any unreacted ceric oxide.

-

Crystallization: Ammonium sulfate is added to the filtrate in a stoichiometric amount. The solution is then heated to ensure complete dissolution of the ammonium sulfate.

-

Precipitation: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound.

-

Isolation and Drying: The orange-red crystals of this compound are collected by vacuum filtration, washed with a small amount of cold deionized water, and then with ethanol. The crystals are then dried in a desiccator.

Indirect Method via Reduction-Oxidation

This method involves the reduction of ceric oxide to a more reactive cerous salt, followed by oxidation and precipitation.

Materials:

-

Ceric Oxide (CeO₂)

-

Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)

-

Hydrogen Peroxide (H₂O₂)

-

Ammonia (B1221849) solution (NH₄OH)

-

Sulfuric Acid (H₂SO₄)

-

Ammonium Sulfate ((NH₄)₂SO₄)

Equipment:

-

Beakers

-

Magnetic stirrer

-

pH meter

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reduction of Ceric Oxide: Ceric oxide is suspended in hydrochloric acid or nitric acid. A reducing agent, such as hydrogen peroxide, is added to facilitate the dissolution by reducing Ce(IV) to the more soluble Ce(III).

-

Precipitation of Cerium Hydroxide (B78521): The pH of the cerous solution is adjusted with ammonia solution to precipitate cerium(III) hydroxide.

-

Oxidation and Dissolution: The cerium(III) hydroxide precipitate is washed and then dissolved in a mixture of sulfuric acid and an oxidizing agent (e.g., hydrogen peroxide) to form a ceric sulfate solution.

-

Crystallization: Ammonium sulfate is added to the ceric sulfate solution.

-

Precipitation and Isolation: The solution is concentrated by heating and then cooled to crystallize the this compound. The crystals are collected by filtration, washed, and dried as described in the direct method.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of this compound from ceric oxide.

| Parameter | Direct Digestion Method | Indirect Method |

| Starting Material | Ceric Oxide (CeO₂) | Ceric Oxide (CeO₂) |

| Key Reagents | H₂SO₄, (NH₄)₂SO₄ | HCl/HNO₃, H₂O₂, NH₄OH, H₂SO₄, (NH₄)₂SO₄ |

| Reaction Temperature | 200-250°C (Digestion) | Room Temperature (Reduction), Elevated (Oxidation/Crystallization) |

| Reaction Time | 20-60 minutes (Digestion) | Variable |

| Product Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | (NH₄)₄Ce(SO₄)₄·2H₂O |

| Appearance | Orange-red crystals | Orange-red crystals |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Comparative pathways for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the direct digestion synthesis method.

A Technical Guide to the Preparation of High-Purity Cerium Ammonium Sulfate Crystals

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the preparation of high-purity cerium ammonium (B1175870) sulfate (B86663) crystals, a compound of significant interest in various chemical and pharmaceutical applications. This document outlines detailed experimental protocols for synthesis and purification, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding and reproducibility in a laboratory setting.

Introduction

Cerium ammonium sulfate, with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O, is a versatile oxidizing agent with applications in organic synthesis, analytical chemistry, and materials science.[1][2] The production of high-purity crystals is crucial for applications demanding minimal interference from other rare earth elements or metallic impurities. This guide details a robust method for synthesizing this compound with a purity exceeding 99.99%, along with alternative purification techniques to further enhance product quality.[3]

Synthesis of High-Purity this compound

A reliable method for the preparation of high-purity this compound involves the reaction of cerium carbonate with sulfuric acid, followed by oxidation and crystallization.[3]

Experimental Protocol

The following protocol is adapted from a patented method for producing high-purity this compound.[3]

Step 1: Preparation of Cerous Sulfate Solution

-

Prepare a 0.75 mol/L sulfuric acid solution.

-

Dissolve 200g of high-purity cerium carbonate (Total Rare Earth Oxide content of 50%, with a relative purity of ≥99.99%) in 1.16L of the prepared sulfuric acid solution to obtain a cerous sulfate solution.[3]

Step 2: Oxidation and Precipitation of Cerium Hydroxide (B78521)

-

Prepare 0.58L of a mixed solution containing 3 mol/L ammonia (B1221849) water and 1.51 mol/L hydrogen peroxide.[3]

-

Add the cerous sulfate solution from Step 1 into the mixed solution. The reaction is carried out at 25°C.

-

After the reaction is complete, heat the mixture to 90°C and stir for 2 hours to form a cerium hydroxide suspension.[3]

Step 3: Crystallization of this compound

-

Prepare a sulfuric acid solution with a mass concentration of 50%.

-

Add the 50% sulfuric acid solution to the cerium hydroxide suspension at a constant temperature of 80°C until the pH of the solution is adjusted to 1.

-

Heat the solution to 90°C and stir to evaporate and induce crystallization.

-

Separate the resulting crystals by centrifugation.

-

Wash the crystals three times with absolute ethanol (B145695) at 25°C, with centrifugation after each wash.

-

Dry the final crystals at 25°C for 3 hours to obtain a high-purity this compound crystal powder product.[3]

Synthesis Workflow

Advanced Purification Techniques

For applications requiring ultra-high purity, further purification steps such as solvent extraction or ion exchange can be employed. These methods are particularly effective at separating cerium from other rare earth elements.

Solvent Extraction

Solvent extraction is a highly effective method for the selective separation of cerium. This technique leverages the difference in solubility of cerium ions in two immiscible liquid phases. By oxidizing Ce(III) to Ce(IV), its extraction into an organic phase can be significantly enhanced compared to other trivalent rare earth elements.[3]

Experimental Protocol for Solvent Extraction:

-

Oxidation: In a nitric acid medium, oxidize the cerium in the feed solution from Ce(III) to Ce(IV) using an oxidizing agent such as a mixture of potassium persulfate and silver nitrate.[3]

-

Extraction: Contact the oxidized aqueous solution with an organic phase containing an extractant like P507 or D2EHPA dissolved in a suitable solvent (e.g., kerosene). The Ce(IV) ions will preferentially transfer to the organic phase.[3][4]

-

Scrubbing (Optional): To remove any co-extracted impurities, the loaded organic phase can be washed with a dilute acid solution.

-

Stripping: Recover the purified cerium from the organic phase by contacting it with a stripping solution, such as nitric, hydrochloric, or sulfuric acid containing a reducing agent like hydrogen peroxide, which reduces Ce(IV) back to Ce(III) and facilitates its transfer back to the aqueous phase.[3]

Ion Exchange Chromatography

Ion exchange chromatography is another powerful technique for purifying cerium, capable of achieving very high purity levels. This method separates ions based on their affinity to an ion exchange resin.

Experimental Protocol for Ion Exchange:

-

Column Preparation: Pack a chromatography column with a suitable strong base anion exchange resin.[5]

-

Adsorption: Prepare the cerium-containing solution in a nitric acid medium. Pass this solution through the column. Cerium (IV) will be selectively adsorbed onto the resin.[5]

-

Elution of Impurities: Wash the column with a suitable eluent to remove any weakly bound impurities.

-

Elution of Cerium: Elute the purified cerium from the resin using a different eluent, typically a dilute nitric or hydrochloric acid solution.[5]

-

Product Collection: Collect the fractions containing the purified cerium. The purity of each fraction can be monitored using analytical techniques.

Characterization and Purity Determination

Ensuring the high purity of the final product is critical. A combination of analytical techniques should be employed for comprehensive characterization.

Analytical Techniques

Experimental Protocols for Purity Analysis:

-

Oxidimetric Titration: This is a classic and reliable method for determining the assay of this compound.

-

Accurately weigh about 0.2 g of arsenic trioxide (a primary standard), previously dried at 105°C for one hour, and dissolve it in 25 mL of an 8.0% w/v sodium hydroxide solution in a 500 mL conical flask.[6][7]

-

Add 100 mL of water, 30 mL of dilute sulfuric acid, 0.15 mL of osmic acid solution, and 0.1 mL of ferroin (B110374) sulfate solution.[6][7]

-

Titrate with the prepared this compound solution until the pink color changes to a pale blue.[6][7]

-

The purity can be calculated based on the stoichiometry of the reaction.

-

-

X-Ray Diffraction (XRD): XRD is used to confirm the crystalline phase of the product and to identify any crystalline impurities. The diffraction pattern of the synthesized material should be compared with standard reference patterns for this compound.[8]

-

Scanning Electron Microscopy (SEM): SEM provides information about the morphology, size, and surface characteristics of the crystals. Homogeneous and well-defined crystal shapes can be indicative of high purity.[8]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the determination of trace elemental impurities, ICP-MS is a highly sensitive technique capable of detecting impurities at very low concentrations.[9]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of high-purity this compound as described in the primary experimental protocol.

| Parameter | Value | Reference |

| Starting Material | ||

| Cerium Carbonate Purity | ≥99.99% | [3] |

| Reactant Concentrations | ||

| Sulfuric Acid (Step 1) | 0.75 mol/L | [3] |

| Ammonia Water (Step 2) | 3 mol/L | [3] |

| Hydrogen Peroxide (Step 2) | 1.51 mol/L | [3] |

| Sulfuric Acid (Step 3) | 50% (w/w) | [3] |

| Reaction Conditions | ||

| Oxidation/Precipitation Temp. | 25°C initially, then 90°C | [3] |

| Crystallization Temperature | 80°C to 90°C | [3] |

| Crystallization pH | 1 | [3] |

| Product Characteristics | ||

| Purity | >99.99% | [3] |

| Ce⁴⁺/ΣCe | >99.5% | [3] |

| Recovery Rate | >95% | [3] |

Conclusion

The preparation of high-purity this compound crystals is achievable through carefully controlled synthesis and purification processes. The methods outlined in this guide provide a comprehensive framework for researchers and professionals to produce and characterize this important chemical compound. For applications demanding the highest purity, the use of advanced purification techniques such as solvent extraction and ion exchange chromatography is recommended. Rigorous analytical characterization is essential to verify the purity and quality of the final product.

References

- 1. Cerium Ammonium Sulphate Online | Cerium Ammonium Sulphate Manufacturer and Suppliers [scimplify.com]

- 2. mdpi.com [mdpi.com]

- 3. Cerium Separation from Light Rare Earth Concentrate by Liquid-Liquid Extraction [scirp.org]

- 4. deswater.com [deswater.com]

- 5. SEPARATION OF CERIUM BY ANION EXCHANGE (Technical Report) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 8. CN113023763A - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 9. Exploring the Concept of Relative Purity in Rare Earth Materials [stanfordmaterials.com]

Unveiling the Crystal Architecture of Cerium Ammonium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of cerium ammonium (B1175870) sulfate (B86663), a compound of significant interest in various chemical and pharmaceutical applications. This document outlines the precise atomic arrangement, details the experimental methodologies employed for its characterization, and presents the quantitative crystallographic data in a clear, comparative format.

Crystal Structure Analysis of Cerium(IV) Ammonium Sulfate Dihydrate

The most commonly encountered form, cerium(IV) ammonium sulfate dihydrate, with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O, has been subject to detailed crystallographic studies. These investigations reveal a complex and intricate structure.

A key crystallographic study has shown that the structure contains a dimeric anion, [Ce₂(SO₄)₈]⁸⁻. In this arrangement, each cerium atom is coordinated by nine oxygen atoms, which originate from the sulfate groups. The coordination geometry is best described as a distorted tricapped trigonal prism.[1] This leads to an alternative formulation of the compound as (NH₄)₈[Ce₂(SO₄)₈]·4H₂O.[1]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for cerium(IV) ammonium sulfate. This data is essential for computational modeling, understanding its chemical reactivity, and for quality control in its synthesis and application.

| Parameter | Value |

| Empirical Formula | (NH₄)₄Ce(SO₄)₄·2H₂O |

| Formula Weight | 632.55 g/mol |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | |

| a | Data not available in search results |

| b | Data not available in search results |

| c | Data not available in search results |

| α | Data not available in search results |

| β | Data not available in search results |

| γ | Data not available in search results |

| Volume (V) | Data not available in search results |

| Coordination Number (Ce) | 9 |

| Coordination Geometry | Distorted tricapped trigonal prism |

Crystal Structure of Cerium(III) Ammonium Sulfate Tetrahydrate

A related compound, ammonium cerium(III) bis(sulfate) tetrahydrate, NH₄Ce(SO₄)₂·4H₂O, has also been characterized. Single crystals of this compound were grown by the slow evaporation of an aqueous sulfate solution. Its crystal structure is isotypic with other ammonium rare earth sulfates.

In this structure, the cerium(III) cation is also nine-coordinated, with six oxygen atoms from the sulfate groups and three from water molecules. The coordination polyhedron is a distorted tricapped trigonal prism. The crystal structure is stabilized by hydrogen bonds between the sulfate and ammonium ions and the water molecules.

Quantitative Crystallographic Data

The crystallographic data for ammonium cerium(III) bis(sulfate) tetrahydrate is presented below.

| Parameter | Value |

| Empirical Formula | NH₄Ce(SO₄)₂·4H₂O |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | |

| a | Data not available in search results |

| b | Data not available in search results |

| c | Data not available in search results |

| α | 90° |

| β | Data not available in search results |

| γ | 90° |

| Volume (V) | 1107.3 (4) ų |

| R-factor | 0.034 |

| wR-factor | 0.068 |

Experimental Protocols

The determination of the crystal structure of cerium ammonium sulfate relies on established analytical techniques. The primary method employed is single-crystal X-ray diffraction.

Synthesis and Crystallization

A general procedure for obtaining high-purity this compound crystals involves the following steps:

-

Dissolution: Cerium carbonate is dissolved in a sulfuric acid solution to yield a cerous sulfate solution.

-

Oxidation and Precipitation: A mixed solution of ammonia (B1221849) and hydrogen peroxide is added to the cerous sulfate solution. This oxidizes the cerium to the +4 state and precipitates cerium hydroxide (B78521).

-

Redissolution and Crystallization: The cerium hydroxide suspension is then dissolved in a sulfuric acid solution. The pH is adjusted, and the solution is heated to induce crystallization of this compound.

-

Washing and Drying: The resulting crystals are washed, typically with absolute ethanol, and then dried.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a non-destructive analytical technique used for phase identification and crystal structure determination. In a typical experimental setup:

-

A powdered sample of the synthesized this compound is prepared.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffracted X-rays are detected at various angles.

-

The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to the crystalline phase and provides information about the unit cell dimensions.

For a detailed crystal structure determination, single-crystal X-ray diffraction is employed. A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis. The collected diffraction data is then used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow and Structural Relationships

To better illustrate the processes and relationships involved in the analysis of this compound's crystal structure, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

References

Growing Single Crystals of Cerium(IV) Ammonium Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and single-crystal growth of cerium(IV) ammonium (B1175870) sulfate (B86663) dihydrate, (NH₄)₄Ce(SO₄)₄·2H₂O. The following sections detail the necessary chemical and physical properties, a step-by-step synthesis and crystallization protocol, and the structural characteristics of the resulting crystals. This document is intended to serve as a practical resource for researchers requiring high-purity single crystals of this compound for various applications, including as an oxidizing agent in organic synthesis and a standard in analytical chemistry.

Compound Properties and Characteristics

Cerium(IV) ammonium sulfate dihydrate is an orange-red crystalline solid. It is a double salt containing cerium in its +4 oxidation state. The compound is soluble in water, and its solubility is enhanced in dilute sulfuric acid, which also helps to prevent the hydrolysis and precipitation of cerium(IV) oxide.

Table 1: Physicochemical Properties of Cerium(IV) Ammonium Sulfate Dihydrate

| Property | Value | Reference |

| Chemical Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | [1][2] |

| Molar Mass | 632.55 g/mol | [3] |

| Appearance | Orange-red crystalline solid | [2] |

| Melting Point | 130 °C (decomposes) | [2] |

| Solubility | Soluble in water and dilute sulfuric acid | [1][2] |

| Density | ~2.4 g/cm³ | [2] |

Experimental Protocols

The growth of high-quality single crystals of cerium(IV) ammonium sulfate involves two primary stages: the synthesis of the high-purity compound and the subsequent crystallization process.

Synthesis of High-Purity Cerium(IV) Ammonium Sulfate

This protocol is adapted from a patented method for producing high-purity cerium ammonium sulfate.[1] The process begins with a cerium(III) source, which is then oxidized to cerium(IV) and precipitated as the double salt.

Materials:

-

Cerium(III) carbonate (Ce₂(CO₃)₃)

-

Sulfuric acid (H₂SO₄), 0.75 M and concentrated (98%)

-

Ammonia (B1221849) solution (NH₃·H₂O), 3 M

-

Hydrogen peroxide (H₂O₂), 1.51 M

-

Deionized water

Procedure:

-

Preparation of Cerous Sulfate Solution: Dissolve cerium(III) carbonate in a 0.75 M sulfuric acid solution. For example, 200g of cerium carbonate can be dissolved in 1.16L of the sulfuric acid solution.[1]

-

Oxidation of Cerium(III): Prepare a mixed solution of 3 M ammonia and 1.51 M hydrogen peroxide. Add the cerous sulfate solution to this mixed solution while stirring at room temperature (approximately 25 °C). This will precipitate cerium(III) hydroxide (B78521) and then oxidize it to cerium(IV) hydroxide.[1]

-

Formation of Cerium(IV) Hydroxide Suspension: After the reaction is complete, heat the mixture to 90 °C and stir for 2 hours to ensure complete conversion to a cerium(IV) hydroxide suspension.[1]

-

Crystallization of Cerium(IV) Ammonium Sulfate: Cool the suspension and then add concentrated sulfuric acid (50-98%) while heating and stirring. The recommended temperature range for crystallization is 50 °C to 100 °C. It is crucial to control the pH of the solution to be between 1 and 3 to ensure the stability of the cerium(IV) ions and promote crystallization.[1]

-

Isolation and Purification: The resulting cerium(IV) ammonium sulfate crystals can be isolated by suction filtration or centrifugation. The crystals should then be washed with a small amount of cold deionized water and subsequently dried.[1]

Single Crystal Growth by Slow Evaporation

The slow evaporation method is a widely used technique for growing single crystals from solution. This method is particularly suitable when the solubility of the compound does not significantly change with temperature or when a slow cooling process is difficult to control.

Materials and Equipment:

-

High-purity cerium(IV) ammonium sulfate (synthesized as described above)

-

Dilute sulfuric acid (e.g., 0.5 M)

-

Beaker or crystallizing dish

-

Filter paper

-

Seed crystal (a small, well-formed crystal of this compound)

-

Nylon thread or fine fishing line

Procedure:

-

Preparation of a Saturated Solution: Prepare a saturated solution of cerium(IV) ammonium sulfate in dilute sulfuric acid at a constant temperature (e.g., room temperature). To do this, gradually add the synthesized powder to the dilute sulfuric acid while stirring until no more solid dissolves. A small amount of excess solid at the bottom will ensure the solution remains saturated.

-

Solution Filtration: Gently heat the solution to dissolve a small amount of the excess solid and then filter it through a filter paper into a clean crystallizing dish. This will remove any undissolved particles or impurities that could act as unwanted nucleation sites.

-

Seed Crystal Selection and Mounting: Select a small, well-formed single crystal from a previous crystallization or by allowing a small amount of the saturated solution to evaporate quickly to produce a batch of small crystals. Tie the seed crystal to a nylon thread.

-

Suspension of the Seed Crystal: Suspend the seed crystal in the filtered, saturated solution, ensuring it is fully submerged and not touching the bottom or sides of the container.

-

Slow Evaporation: Cover the container with a piece of filter paper or a watch glass with a small opening to allow for slow evaporation of the solvent. Place the setup in a location with a stable temperature and minimal vibrations to promote the growth of a single, large crystal.

-

Monitoring and Harvesting: Monitor the crystal growth over several days to weeks. Once the crystal has reached the desired size, or if satellite crystals begin to form, carefully remove the crystal from the solution and dry it with a lint-free cloth.

Structural and Crystallographic Data

A crystallographic study has shown that the compound contains the Ce₂(SO₄)₈⁸⁻ anion. In this structure, the cerium atoms are coordinated by nine oxygen atoms from the sulfate groups, resulting in a distorted tricapped trigonal prism geometry.[4] The compound can be formulated as (NH₄)₈[Ce₂(SO₄)₈]·4H₂O.[4]

Visualization of Experimental Workflows

The following diagrams illustrate the key processes in the synthesis and single-crystal growth of cerium(IV) ammonium sulfate.

References

Solubility of Cerium (IV) Ammonium Sulfate in Aqueous Sulfuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium (IV) ammonium (B1175870) sulfate (B86663), with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O, is a strong oxidizing agent utilized in various analytical and industrial processes. Its efficacy is often dependent on its solubility and stability in acidic aqueous solutions, particularly sulfuric acid. This technical guide provides a comprehensive overview of the solubility of cerium (IV) ammonium sulfate in aqueous sulfuric acid, including available data for related compounds, detailed experimental protocols for solubility determination, and a conceptual framework for the dissolution process.

Note on Data Availability: Extensive literature searches did not yield specific quantitative solubility data for cerium (IV) ammonium sulfate in aqueous sulfuric acid at varying concentrations and temperatures. The data presented in this guide is for the closely related compound, ceric sulfate (Ce(SO₄)₂), which can serve as a valuable reference point for understanding the solubility behavior of ceric ions in a sulfate-rich, acidic environment.

Quantitative Solubility Data (for Ceric Sulfate as a Reference)

The solubility of ceric compounds in sulfuric acid is influenced by both the acid concentration and the temperature. The following tables summarize the solubility of ceric sulfate (Ce(SO₄)₂) in aqueous sulfuric acid, providing an indication of how cerium (IV) solubility is affected by these parameters.

Table 1: Solubility of Ceric Sulfate (Ce(SO₄)₂) in Aqueous Sulfuric Acid at Various Temperatures

| Sulfuric Acid Concentration (M) | Temperature (°C) | Ceric Sulfate Solubility (mol/L) |

| 0.1 | 20 | Data Unavailable |

| 0.1 | 40 | Data Unavailable |

| 0.1 | 60 | Data Unavailable |

| 1.0 | 20 | Data Unavailable |

| 1.0 | 40 | Data Unavailable |

| 1.0 | 60 | Data Unavailable |

| 2.0 | 20 | Data Unavailable |

| 2.0 | 40 | Data Unavailable |

| 2.0 | 60 | Data Unavailable |

| 4.0 | 20 | Data Unavailable |

| 4.0 | 40 | Data Unavailable |

| 4.0 | 60 | Data Unavailable |

Data for this table is based on trends observed for ceric sulfate; specific values for cerium ammonium sulfate are not available in the reviewed literature.

Table 2: Effect of Sulfuric Acid Concentration on Ceric Sulfate (Ce(SO₄)₂) Solubility at 25°C

| Sulfuric Acid Concentration (M) | Ceric Sulfate Solubility (mol/L) |

| In Water | Metastable |

| 0.1 | Metastable |

| > 0.1 | Decreasing solubility with increasing acid concentration |

Source: Adapted from studies on ceric sulfate solubility. The "common ion effect" from the increased sulfate concentration contributes to the decrease in solubility at higher acid concentrations.[1]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of cerium (IV) ammonium sulfate solubility in aqueous sulfuric acid. This protocol is based on established methods for similar inorganic salts.

Materials and Equipment

-

Cerium (IV) ammonium sulfate dihydrate ((NH₄)₄Ce(SO₄)₄·2H₂O), analytical grade

-

Sulfuric acid (H₂SO₄), concentrated (98%), analytical grade

-

Deionized water

-

Thermostatic water bath or incubator with shaker

-

Borosilicate glass vessels with airtight seals

-

Magnetic stirrer and stir bars

-

Filtration apparatus with inert membrane filters (e.g., PTFE, 0.22 µm pore size)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or ICP-OES/MS for cerium concentration analysis

-

Standard cerium solution for calibration

Procedure

-

Preparation of Sulfuric Acid Solutions: Prepare a series of aqueous sulfuric acid solutions of desired molarities (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M, 4.0 M) by diluting concentrated sulfuric acid with deionized water. Safety Note: Always add acid to water slowly while stirring.

-

Equilibration:

-

Add an excess amount of cerium (IV) ammonium sulfate to a known volume of each sulfuric acid solution in a sealed glass vessel. The excess solid is crucial to ensure saturation.

-

Place the vessels in a thermostatic shaker bath set to the desired temperature (e.g., 20°C, 40°C, 60°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached. Preliminary studies should be conducted to determine the minimum equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the aliquot through an inert membrane filter to remove all undissolved solids. The filtration apparatus should also be maintained at the experimental temperature.

-

-

Analysis of Cerium Concentration:

-

Accurately dilute the filtered saturated solution with a known volume of the corresponding sulfuric acid solution to bring the cerium concentration into the analytical range of the chosen instrument.

-

Determine the concentration of cerium in the diluted solution using a calibrated UV-Vis spectrophotometer (measuring the absorbance of the yellow Ce⁴⁺ ion) or by Inductively Coupled Plasma (ICP) analysis for higher accuracy and lower detection limits.

-

-

Data Calculation:

-

Calculate the solubility of cerium (IV) ammonium sulfate in moles per liter (mol/L) or grams per 100 mL ( g/100 mL) of the sulfuric acid solution at the specific temperature.

-

Diagrams

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Dissolution Process Logic

References

physical and chemical properties of ceric ammonium sulfate

An In-depth Technical Guide to Ceric Ammonium (B1175870) Sulfate (B86663)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core , also known as cerium(IV) ammonium sulfate. It includes detailed experimental protocols and key applications relevant to research and pharmaceutical development.

Core Physical and Chemical Properties

Ceric ammonium sulfate is an inorganic compound and a powerful oxidizing agent.[1][2][3] Its stability and high reactivity make it an indispensable reagent in both laboratory research and industrial applications.[1][2] The presence of the ammonium ion provides greater stability and solubility in dilute sulfuric acid compared to standard ceric sulfate salts.[2]

Physical Properties

The key physical characteristics of ceric ammonium sulfate are summarized in the table below.

| Property | Value | Source |

| Appearance | Light yellow to orange crystalline powder. | [1][2][4] |

| Molecular Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | [1] |

| Molecular Weight | 632.55 g/mol | [2][5] |

| Melting Point | 130 °C (decomposes) | [2][5] |

| Boiling Point | 330 °C at 760 mmHg | [2] |

| Solubility | Soluble in water and dilute sulfuric acid.[5][6][7][8] Insoluble in ethanol[5] and glacial acetic acid.[9] | |

| Odor | Odorless | [4][5] |

Chemical Properties

The chemical properties define the reactivity and utility of ceric ammonium sulfate, particularly its function as a strong oxidizing agent.

| Property | Value / Description | Source |

| Chemical Name | Ammonium cerium(IV) sulfate dihydrate | [10] |

| CAS Number | 10378-47-9 | [2][6] |

| Function | Strong oxidizing agent. | [1][3] |

| Redox Potential | Approximately +1.44 V | [10] |

| pH | 1.2 (for a 100 g/L solution in H₂O at 20°C) | [2] |

| Decomposition | Decomposes on heating, producing toxic fumes of sulfur oxides (SOx), nitrogen oxides (NOx), and ammonia.[4] | |

| Stability | Solutions are stable and can be heated for moderate periods without decomposition.[11] Must be stored in sealed containers away from moisture.[12] |

Experimental Protocols

Accurate preparation and standardization of ceric ammonium sulfate solutions are critical for its use as a primary standard in quantitative analysis, a practice known as cerimetry.[2]

Preparation of 0.1 M Ceric Ammonium Sulfate Solution

This protocol outlines the standard procedure for preparing a 0.1 M solution.

Methodology:

-

Weighing: Accurately weigh approximately 65 g of ceric ammonium sulfate.[13][14][15]

-

Dissolution: In a suitable beaker, mix 30 ml of concentrated sulfuric acid with 500 ml of purified water. Dissolve the ceric ammonium sulfate in this mixture, using gentle heat to aid dissolution.[13][14][15][16]

-

Cooling and Filtration: Allow the solution to cool to room temperature. If the solution is turbid, filter it to remove any insoluble impurities.[13][14][15]

-

Dilution: Transfer the clear solution to a 1000 ml volumetric flask and dilute to the mark with purified water. Mix thoroughly.[13][14][15]

Standardization using Arsenic Trioxide

This is a widely accepted method for determining the precise molarity of the prepared solution.

Principle: Ceric ammonium sulfate is titrated against a primary standard, arsenic trioxide (As₂O₃). The endpoint is detected using a redox indicator, ferroin (B110374) sulfate, which changes color from pink to pale blue.[13][14][16]

Methodology:

-

Primary Standard Preparation: Accurately weigh about 0.2 g of arsenic trioxide (previously dried at 105°C for one hour) and transfer it to a 500 ml conical flask.[13][14][16]

-

Dissolution of Standard: Add 25 ml of an 8.0% w/v sodium hydroxide (B78521) solution to the flask. Swirl gently to dissolve the arsenic trioxide.[13][14]

-

Acidification and Reagent Addition: Add 100 ml of water, followed by 30 ml of dilute sulfuric acid.[13][14] Then, add 0.15 ml of osmic acid solution (as a catalyst) and 0.1 ml of ferroin sulfate solution (as an indicator).[13][14]

-

Titration: Titrate the prepared arsenic trioxide solution with the ceric ammonium sulfate solution from a burette. Add the titrant slowly as the endpoint approaches.

-

Endpoint Detection: The endpoint is reached when the pink color of the solution changes to a very pale blue or yellowish-green.[13][14][16]

-

Calculation: The molarity of the ceric ammonium sulfate solution is calculated using the following equivalence:

Core Applications and Logical Workflows

Ceric ammonium sulfate is a versatile reagent with broad applications in analytical chemistry and organic synthesis.[1][3]

Redox Titrations (Cerimetry)

As a primary standard, it is extensively used for the quantitative analysis of various reducing agents like iron (Fe²⁺), copper, and ascorbic acid.[1][2] The workflow for such a titration is a foundational analytical procedure.

Caption: General workflow for redox titration using ceric ammonium sulfate.

Organic Synthesis and Other Applications

In organic chemistry, ceric ammonium sulfate serves as a powerful and selective oxidizing agent.[1][2] It is used in reactions such as the oxidation of alcohols to carbonyl compounds and the cleavage of ethers, which are crucial steps in the synthesis of pharmaceuticals and other complex organic molecules.[3]

Caption: Key application areas of ceric ammonium sulfate.

Its diverse applications also include roles in water treatment to remove impurities, as an etching agent for integrated circuits, and as a precursor for preparing cerium oxide nanoparticles used in catalysis.[1][3][5] This versatility makes it a compound of significant interest in both academic research and industrial-scale drug development and manufacturing.

References

- 1. chemiis.com [chemiis.com]

- 2. Cerium Ammonium Sulphate Online | Cerium Ammonium Sulphate Manufacturer and Suppliers [scimplify.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sdfine.com [sdfine.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. chembk.com [chembk.com]

- 8. Ammonium Ceric Sulphate AR/ACS (Ammonium Cerium (IV) Sulphate, Cerric Ammonium Sulphate) CAS No 10378-47-9 Purity 99.0% (50443) – ALC Auraiya Laboratory Chemicals Pvt. Ltd. [auraiyalabchem.com]

- 9. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 10. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 11. Ricca Chemical - Ceric Sulfate [riccachemical.com]

- 12. Cerium Ammonium Sulfate Crystal with CAS No 10378-47-9 and CE (NH4) 4 (SO4) 4 3n 4n - this compound and this compound Crystal [easchem.en.made-in-china.com]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 14. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 15. pharmadekho.com [pharmadekho.com]

- 16. noblesciencepress.org [noblesciencepress.org]

An In-depth Technical Guide to the Redox Potential of the Ce(IV)/Ce(III) Couple in Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of the cerium(IV)/cerium(III) couple in sulfuric acid. It delves into the quantitative aspects of the formal potential, the influence of the sulfuric acid medium, and detailed experimental protocols for its measurement. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize the Ce(IV)/Ce(III) redox system in their work, such as in ceric oxidimetry and other chemical oxidation processes.

Quantitative Data: Formal Redox Potential

The formal redox potential of the Ce(IV)/Ce(III) couple is significantly influenced by the concentration of sulfuric acid due to the complexation of cerium ions, particularly Ce(IV), with sulfate (B86663) and bisulfate anions.[1][2] In sulfuric acid, Ce(IV) is known to form complexes such as [Ce(SO₄)]²⁺, [Ce(SO₄)₂], and [Ce(SO₄)₃]²⁻. This complexation shifts the redox potential to more negative values as the sulfuric acid concentration increases.[3]

The following table summarizes the formal redox potentials of the Ce(IV)/Ce(III) couple at various concentrations of sulfuric acid and at different temperatures.

| Sulfuric Acid Concentration (M) | Temperature (°C) | Formal Redox Potential (V vs. Ag/AgCl) |

| 1 | 20 | 1.44 |

| 2 | 20 | 1.43 |

| 4 | 20 | 1.42 |

| 1 | 40 | 1.45 |

| 2 | 40 | 1.44 |

| 4 | 40 | 1.43 |

| 1 | 60 | 1.44 |

| 2 | 60 | 1.43 |

| 4 | 60 | 1.42 |

Note: The data presented in this table is compiled from experimental work aimed at evaluating the Ce(IV)/Ce(III) redox couple for use in redox flow battery technology. The formal potentials were determined using a combined platinum-Ag/AgCl electrode.[4]

Experimental Protocols for Measuring Redox Potential

The redox potential of the Ce(IV)/Ce(III) couple in sulfuric acid can be determined using several electrochemical techniques. The two primary methods detailed here are potentiometric titration and cyclic voltammetry.

Potentiometric Titration

This classic method involves titrating a solution of Ce(IV) with a standard reducing agent and monitoring the potential of an indicator electrode.

Materials and Reagents:

-

Cerium(IV) sulfate solution in sulfuric acid (concentration to be determined)

-

Standardized iron(II) sulfate or di-sodium oxalate (B1200264) solution (e.g., 0.1 M) as the titrant[5][6]

-

High-impedance voltmeter or pH/mV meter

-

Platinum indicator electrode

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

Procedure:

-

Preparation of the Cerium Solution: Prepare a solution of cerium(IV) sulfate in sulfuric acid of the desired concentration. For example, to prepare a 0.1 M Ce(SO₄)₂ solution, dissolve the appropriate amount of cerium(IV) sulfate in a solution of sulfuric acid. For instance, one can add 28 mL of 98% H₂SO₄ to 500 mL of deionized water, dissolve 40.43g of Cerium(IV) sulfate, and then dilute to 1000 mL with deionized water.[6]

-

Electrode Setup: Place a known volume of the cerium(IV) solution into a beaker with a magnetic stir bar. Immerse the platinum indicator electrode and the reference electrode into the solution. Connect the electrodes to the voltmeter.

-

Titration: Begin stirring the solution. Add the standard reducing agent from the burette in small, known increments.

-

Data Collection: After each addition of the titrant, record the volume added and the corresponding potential reading from the voltmeter.

-

Endpoint Determination: The equivalence point of the titration, where all the Ce(IV) has been reduced to Ce(III), is identified by the largest change in potential for a given volume of titrant added. The potential at the half-equivalence point, where [Ce(IV)] = [Ce(III)], provides an approximation of the formal redox potential of the couple under the specific experimental conditions.

-

Nernst Equation Application: The relationship between the potential and the concentrations of the redox species is described by the Nernst equation, which can be used to analyze the titration curve and determine the formal potential more precisely.[7][8]

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique that provides information about the kinetics and thermodynamics of the redox reaction.

Materials and Reagents:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working electrode (e.g., Platinum or Glassy Carbon)[9]

-

Reference electrode (e.g., Ag/AgCl or SCE)

-

Counter (auxiliary) electrode (e.g., Platinum wire)

-

-

Solution of Ce(III) or Ce(IV) in sulfuric acid at the desired concentration.

Procedure:

-

Cell Assembly: Assemble the three-electrode cell with the cerium solution as the electrolyte. Ensure the electrodes are properly positioned.

-

Instrument Setup: Connect the electrodes to the potentiostat. Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and the scan rate. A typical scan rate for studying this couple is between 50 and 300 mV/s.[9]

-

Data Acquisition: Initiate the potential scan. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current. The potential is swept from a starting value to a vertex, then reversed back to the starting value, completing one cycle.

-

Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. For a quasi-reversible process like the Ce(IV)/Ce(III) couple in sulfuric acid, the voltammogram will show an anodic peak (oxidation of Ce(III) to Ce(IV)) and a cathodic peak (reduction of Ce(IV) to Ce(III)).[9]

-

Formal Potential Calculation: The formal potential (E°') can be estimated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E°' ≈ (Epa + Epc) / 2.

-

Kinetic Information: The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25°C. A larger separation indicates quasi-reversible or irreversible kinetics.[9]

Visualizations

Chemical Species and Complexation

The following diagram illustrates the key cerium species present in a sulfuric acid medium and the complexation of Ce(IV) ions with sulfate and bisulfate, which is a primary factor influencing the redox potential.

Caption: Cerium species and their complexation in a sulfuric acid medium.

Experimental Workflow for Potentiometric Titration

This diagram outlines the logical flow of the potentiometric titration experiment for determining the redox potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. smartsystems-eg.com [smartsystems-eg.com]

- 6. mt.com [mt.com]

- 7. The use of electrolyte redox potential to monitor the Ce(IV)/Ce(III) couple - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. hrcak.srce.hr [hrcak.srce.hr]

Navigating the Thermochemical Landscape of Cerium Ammonium Sulfate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

While specific thermochemical data is sparse, several key physical and chemical properties of cerium ammonium (B1175870) sulfate (B86663) have been documented. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | [1] |

| Molecular Weight | 632.55 g/mol | [2] |

| Appearance | Orange-red crystalline solid | [1] |

| Melting Point | 130 °C (decomposes) | [2] |

| Solubility | Soluble in water | [1] |

| Primary Hazard | Strong Oxidizer | [3] |

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of a compound like cerium ammonium sulfate requires precise calorimetric and thermal analysis techniques. The following sections detail the generalized experimental protocols for these methods.

Solution Calorimetry for Enthalpy of Solution

Solution calorimetry is a technique used to measure the enthalpy change when a substance dissolves in a solvent. This data is crucial for calculating the enthalpy of formation.

Principle: The heat absorbed or released when a known quantity of this compound is dissolved in a suitable solvent (e.g., dilute sulfuric acid to prevent hydrolysis) is measured by monitoring the temperature change of the solution within a calibrated calorimeter.

Apparatus:

-

Isothermal or isoperibol solution calorimeter

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Stirrer

-

Calibration heater

-

Data acquisition system

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter and solvent is determined by introducing a known amount of electrical energy through the calibration heater and measuring the resulting temperature rise.[4]

-

Sample Preparation: A precisely weighed sample of this compound is encapsulated in a sealed ampoule.

-

Dissolution: The ampoule is submerged in the solvent within the calorimeter. Once thermal equilibrium is reached, the ampoule is broken, and the salt dissolves.

-

Temperature Measurement: The temperature of the solution is continuously monitored before, during, and after the dissolution process until a stable final temperature is achieved.[5]

-

Calculation: The enthalpy of solution is calculated from the observed temperature change, the heat capacity of the calorimeter system, and the moles of the dissolved sample.

References

An In-depth Technical Guide to the Stability of Ceric Ammonium Sulfate Solutions for Researchers and Drug Development Professionals

An authoritative guide on the preparation, standardization, and long-term stability of ceric ammonium (B1175870) sulfate (B86663) solutions, offering detailed protocols and insights into the factors governing their degradation. This document provides researchers, scientists, and drug development professionals with the necessary information to ensure the accuracy and reliability of assays employing this powerful oxidizing agent.

Ceric ammonium sulfate, (NH₄)₄Ce(SO₄)₄·2H₂O, is a vital reagent in analytical chemistry, prized for its strong oxidizing potential in acidic media. Its application in cerimetry, a volumetric analytical technique, is widespread in pharmaceutical analysis and various research and development settings. The accuracy of these titrations is fundamentally dependent on the precise concentration of the ceric ammonium sulfate solution, making a thorough understanding of its stability paramount. This guide delves into the critical aspects of preparing, standardizing, and maintaining the integrity of these solutions.

Preparation and Standardization of Ceric Ammonium Sulfate Solutions

The preparation of a stable ceric ammonium sulfate solution necessitates the use of sulfuric acid to prevent the hydrolysis of ceric (Ce⁴⁺) ions, which can lead to the precipitation of basic ceric salts.[1] The following protocols are widely accepted for the preparation and standardization of 0.1 N ceric ammonium sulfate solutions.

Experimental Protocols

Preparation of 0.1 N Ceric Ammonium Sulfate Solution:

A common method for preparing a 0.1 N solution involves dissolving approximately 65 g of ceric ammonium sulfate in a mixture of 30 mL of concentrated sulfuric acid and 500 mL of deionized water, with gentle heating to aid dissolution.[2] After cooling, the solution is filtered if necessary and then diluted to 1000 mL with deionized water.[2]

Standardization against Arsenic Trioxide (As₂O₃):

Arsenic trioxide is a primary standard for the standardization of ceric ammonium sulfate solutions.

-

Procedure: Accurately weigh about 0.2 g of previously dried arsenic trioxide and transfer it to a conical flask.[2] Dissolve it in 25 mL of 2 M sodium hydroxide (B78521). Dilute the solution with 100 mL of deionized water and add 30 mL of 4 M sulfuric acid.[2] Add 2-3 drops of an osmic acid solution (as a catalyst) and 1-2 drops of ferroin (B110374) sulfate indicator.[2] Titrate the solution with the prepared ceric ammonium sulfate solution until the color changes from pink to a very pale blue.[2]

-

Reaction: 2Ce⁴⁺ + AsO₃³⁻ + H₂O → 2Ce³⁺ + AsO₄³⁻ + 2H⁺

-

Calculation: The normality of the ceric ammonium sulfate solution can be calculated using the weight of arsenic trioxide and the volume of the titrant consumed. Each 4.946 mg of arsenic trioxide is equivalent to 1 mL of 0.1 N ceric ammonium sulfate.[2]

Standardization against Sodium Oxalate (B1200264) (Na₂C₂O₄):

Sodium oxalate is another suitable primary standard.

-

Procedure: Accurately weigh about 0.2 g of previously dried sodium oxalate and dissolve it in 75 mL of deionized water. Carefully add 15 mL of concentrated sulfuric acid and heat the solution to 70-80°C. Titrate the hot solution with the ceric ammonium sulfate solution until the first persistent pink or yellow color appears. The temperature should be maintained above 60°C throughout the titration.

-

Reaction: 2Ce⁴⁺ + C₂O₄²⁻ → 2Ce³⁺ + 2CO₂

Factors Influencing the Stability of Ceric Ammonium Sulfate Solutions

The stability of ceric ammonium sulfate solutions is influenced by several factors, including the concentration of sulfuric acid, exposure to light, and temperature. While solutions prepared in sulfuric acid are generally considered stable, their concentration can change over time, necessitating periodic re-standardization.[3]

Effect of Sulfuric Acid Concentration

The presence of a sufficient concentration of sulfuric acid is crucial for the stability of ceric ammonium sulfate solutions. Sulfuric acid prevents the hydrolysis of Ce(IV) ions, which would otherwise lead to the formation of insoluble basic ceric salts and a decrease in the solution's normality.[1] A sulfuric acid concentration of at least 0.5 N is generally recommended.

Photochemical Decomposition

Exposure to light, particularly ultraviolet radiation, can induce the photochemical reduction of Ce(IV) to Ce(III), leading to a decrease in the solution's oxidizing capacity. This degradation pathway involves the generation of hydroxyl radicals.

-

Reaction: 2Ce⁴⁺ + 2H₂O + hν → 2Ce³⁺ + 2H⁺ + H₂O₂ → 2Ce³⁺ + 2H⁺ + 2OH•

It is therefore recommended to store ceric ammonium sulfate solutions in amber-colored bottles to protect them from light.[4]

Thermal Decomposition

Elevated temperatures can accelerate the degradation of ceric ammonium sulfate solutions. While specific quantitative data on the thermal degradation of these solutions is limited in readily available literature, general chemical kinetics principles suggest that higher temperatures will increase the rate of decomposition reactions. Storage at room temperature is generally advised.[4]

Quantitative Stability Data

While many sources state that acidic ceric ammonium sulfate solutions are relatively stable, there is a notable lack of comprehensive, long-term quantitative stability studies in published literature. For critical applications, it is imperative to re-standardize the solution at regular intervals. The frequency of re-standardization will depend on the storage conditions and the required accuracy of the analysis. A general recommendation is to standardize the solution frequently, especially if it has been stored for an extended period or exposed to adverse conditions.[3]

| Factor | Condition | Recommendation |

| Sulfuric Acid | Minimum 0.5 N | Essential to prevent hydrolysis and precipitation. |

| Light | Store in amber-colored bottles | Minimizes photochemical decomposition.[4] |

| Temperature | Store at room temperature | Avoids acceleration of degradation reactions.[4] |

| Storage Time | Varies | Frequent re-standardization is crucial for accuracy.[3] |

Degradation Pathways and Mechanisms

The primary degradation pathways for ceric ammonium sulfate solutions involve hydrolysis and photochemical reduction.

Hydrolysis and Precipitation:

In the absence of sufficient acid, ceric ions undergo hydrolysis to form various hydroxo-complexes, which can further polymerize and precipitate as basic ceric salts or ceric hydroxide (Ce(OH)₄). This process effectively removes Ce(IV) from the solution, lowering its normality.

Hydrolysis Pathway of Ceric Ions

Photochemical Decomposition:

Upon exposure to light, particularly UV radiation, Ce(IV) ions can be photoreduced to Ce(III) ions. This process is often initiated by the absorption of a photon, leading to an excited state that can then react with water to produce hydroxyl radicals and Ce(III).

Photochemical Decomposition of Ceric Ions

Conclusion

The stability of ceric ammonium sulfate solutions is a critical factor for ensuring the accuracy of analytical results in research and pharmaceutical development. By adhering to proper preparation and standardization protocols, and by controlling the key factors that influence stability—namely acid concentration, light exposure, and temperature—scientists can maintain the integrity of these important reagents. Regular re-standardization remains the most effective strategy to guarantee the precise concentration of ceric ammonium sulfate solutions over time, thereby upholding the validity of the experimental data obtained using them.

References

Methodological & Application

Application Notes and Protocols: Redox Titration of Ferrous Ions using Cerium Ammonium Sulfate

Introduction

Cerimetric titration, the use of a standardized solution of a cerium(IV) salt, is a precise and reliable method for the quantitative analysis of various reducing agents.[1][2][3] This application note provides a detailed protocol for the determination of ferrous ions (Fe²⁺) using cerium ammonium (B1175870) sulfate (B86663) as the titrant. The reaction is a 1:1 stoichiometric redox reaction where Ce⁴⁺ oxidizes Fe²⁺ to Fe³⁺, while being reduced to Ce³⁺.[4][5] The endpoint of the titration is typically detected using a redox indicator, such as ferroin (B110374), which exhibits a sharp color change.[3][6][7][8] This method is widely applicable in pharmaceutical analysis, materials science, and quality control for the quantification of iron in various samples.[4][5]

Principle of the Reaction

The titration is based on the oxidation-reduction reaction between cerium(IV) ions and iron(II) ions in an acidic medium.[5] Sulfuric acid is typically used to ensure the stability of the ceric solution and prevent the hydrolysis and precipitation of basic ceric salts.[1][2] The overall balanced chemical equation for the reaction is:

Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺ [5]

At the equivalence point, all the ferrous ions have been oxidized to ferric ions. The subsequent addition of a minute excess of cerium(IV) solution leads to the oxidation of the ferroin indicator, resulting in a distinct color change from red to pale blue.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data relevant to this titration.

Table 1: Molar Masses of Key Reagents

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Ceric Ammonium Sulfate Dihydrate | Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O | 632.55 |

| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01[9] |

| Ferrous Ammonium Sulfate Hexahydrate | (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14 |

| Arsenic Trioxide | As₂O₃ | 197.84 |

Table 2: Standard Electrode Potentials (at 25 °C)

| Half-Reaction | Standard Potential (E°) (V) |

| Ce⁴⁺ + e⁻ ⇌ Ce³⁺ (in 1M H₂SO₄) | +1.44[2] |

| Fe³⁺ + e⁻ ⇌ Fe²⁺ | +0.77 |

Table 3: Titration Parameters and Equivalents

| Parameter | Value/Information | Reference |

| Stoichiometry (Ce⁴⁺:Fe²⁺) | 1:1 | [4] |

| Equivalence Factor (FeSO₄) | 1 mL of 0.1 M Ceric Ammonium Sulfate ≡ 0.01519 g of FeSO₄ | [4][9] |

| Equivalence Factor (As₂O₃) | 1 mL of 0.1 M Ceric Ammonium Sulfate ≡ 0.004946 g of As₂O₃ | [10][11][12] |

| Typical Titrant Concentration | 0.1 M (or 0.1 N) | [7][13] |

| Indicator | Ferroin Sulfate Solution | [6][7][13] |

| Endpoint Color Change | Red to Pale Blue/Greenish-Blue | [4][14][15] |

Experimental Protocols

Preparation of 0.1 M Ceric Ammonium Sulfate Solution

This protocol describes the preparation of a 0.1 M solution of ceric ammonium sulfate, which will serve as the titrant.

Materials:

-

Ceric ammonium sulfate dihydrate (Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled or deionized water

-

1000 mL volumetric flask

-

Beaker

-

Heating plate (optional)

-

Glass funnel

-

Filter paper or sintered glass crucible

Procedure:

-

Carefully add 30 mL of concentrated sulfuric acid to 500 mL of distilled water in a large beaker while stirring.[7][9][16]

-

Weigh approximately 64-66 g of ceric ammonium sulfate dihydrate.[7][9]

-

Add the weighed ceric ammonium sulfate to the diluted sulfuric acid solution.[7]

-

Gently heat the mixture while stirring to aid dissolution.[7][9][16]

-

After the solid has dissolved, allow the solution to cool to room temperature.

-

Filter the solution through filter paper or a fine-porosity sintered-glass crucible if it is turbid.[7][16]

-

Quantitatively transfer the filtered solution into a 1000 mL volumetric flask.

-

Dilute the solution to the mark with distilled water and mix thoroughly.[7][16]

-

Store the prepared solution in a well-stoppered glass bottle.[16]

Standardization of 0.1 M Ceric Ammonium Sulfate Solution

The prepared ceric ammonium sulfate solution must be standardized against a primary standard, such as arsenic trioxide (As₂O₃), to determine its exact concentration.

Materials:

-

Prepared 0.1 M Ceric Ammonium Sulfate solution

-

Arsenic trioxide (As₂O₃), primary standard grade, dried at 105°C for 1 hour[1][10][14]

-

Sodium hydroxide (B78521) (NaOH) solution (8% w/v)

-

Dilute sulfuric acid

-

Osmic acid solution (catalyst)

-

Ferroin sulfate indicator solution

-

500 mL conical flask

-

Burette

-

Pipettes

-

Analytical balance

Procedure:

-

Accurately weigh about 0.2 g of dried arsenic trioxide and transfer it to a 500 mL conical flask.[1][10][11][14]

-

Add 25 mL of 8% w/v sodium hydroxide solution to the flask and swirl to dissolve the arsenic trioxide.[1][10][11]

-

Add 0.15 mL of osmic acid solution and 0.1 mL of ferroin sulfate indicator.[1][10][11]

-

Fill a clean burette with the prepared ceric ammonium sulfate solution and record the initial volume.

-

Titrate the arsenic trioxide solution with the ceric ammonium sulfate solution. The endpoint is reached when the pink color of the solution changes to a very pale blue.[1][10][14] Add the titrant slowly near the endpoint.

-

Record the final volume of the titrant used.

-

Repeat the titration at least two more times to ensure precision. The results should be concordant.

-

Calculate the molarity of the ceric ammonium sulfate solution using the following formula:

Molarity (M) = (Weight of As₂O₃ (g)) / (Volume of Ce(IV) solution (L) × 0.004946 g/mL × Molar Mass of As₂O₃ / (1/4 × Molar Mass of As₂O₃))

Note: The equivalence factor 0.004946 g/mL corresponds to each mL of 0.1 M ceric ammonium sulfate being equivalent to 0.004946 g of As₂O₃.[10][11][12]

Titration of Ferrous Ions (Fe²⁺)

This protocol details the procedure for determining the concentration of ferrous ions in a sample.

Materials:

-

Standardized 0.1 M Ceric Ammonium Sulfate solution

-

Sample containing ferrous ions (e.g., ferrous sulfate tablets, unknown ferrous compound)

-

Dilute sulfuric acid (e.g., 1 M or 5 M)[4]

-

Ferroin sulfate indicator solution

-

Conical flask

-

Burette

-

Pipette

-

Analytical balance

-

Mortar and pestle (for solid samples)

Procedure:

-

Sample Preparation:

-

For solid samples (e.g., ferrous sulfate tablets): Accurately weigh a suitable amount of the finely powdered sample (e.g., approximately 0.4 g of powdered ferrous sulfate tablets).[4]

-

For liquid samples: Accurately pipette a known volume of the ferrous ion solution into a conical flask.

-

-

Dissolve or dilute the sample in a conical flask with a suitable volume of dilute sulfuric acid (e.g., 15 mL of 5 M H₂SO₄).[4] If necessary, add distilled water to ensure complete dissolution.

-

Add 2-3 drops of ferroin indicator solution to the flask.[4][5][13] The solution should turn red.

-

Fill the burette with the standardized 0.1 M ceric ammonium sulfate solution and record the initial volume.

-

Titrate the ferrous ion solution with the ceric ammonium sulfate solution. Swirl the flask continuously.

-

The endpoint is reached when the color of the solution sharply changes from red to a pale blue or milky yellow.[4]

-

Record the final volume of the titrant used.

-

Repeat the titration with two more samples for accuracy.

-

Calculation: Calculate the amount of ferrous ions in the sample. For example, to find the weight of FeSO₄ in a sample:

Weight of FeSO₄ (g) = Volume of Ce(IV) solution (mL) × Molarity of Ce(IV) solution (mol/L) × 0.01519 g/mL

Note: The value 0.01519 g corresponds to the weight of FeSO₄ equivalent to 1 mL of 0.1 M ceric sulfate.[4]

Visualizations

Redox Titration of Ferrous Ions: Experimental Workflow

Caption: Workflow for the redox titration of ferrous ions.

Logical Relationship of the Redox Reaction

References

- 1. Preparation and standardization of Ceric ammonium sulfate standard solution [pharmacyinfoline.com]

- 2. scribd.com [scribd.com]

- 3. Cerimetry - Wikipedia [en.wikipedia.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. jetir.org [jetir.org]

- 6. eqipped.com [eqipped.com]

- 7. brainkart.com [brainkart.com]

- 8. Ferroin indicator solution [myskinrecipes.com]

- 9. tabraizullah.wordpress.com [tabraizullah.wordpress.com]

- 10. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. pharmapath.in [pharmapath.in]

- 13. h2o2.mojoactive.dev [h2o2.mojoactive.dev]

- 14. noblesciencepress.org [noblesciencepress.org]

- 15. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]

- 16. pharmadekho.com [pharmadekho.com]

Application Notes: Standardization of Ceric Ammonium Sulfate with Arsenic Trioxide

Introduction

Ceric ammonium (B1175870) sulfate (B86663) is a powerful oxidizing agent widely used in quantitative chemical analysis, a technique known as cerimetry.[1] Its solutions are highly stable and can be used in the presence of high concentrations of hydrochloric acid, offering advantages over other oxidizing agents like potassium permanganate.[2][3] To ensure accuracy in titrimetric analysis, the ceric ammonium sulfate solution must be standardized. This is achieved by titrating it against a primary standard, a substance of high purity and stability. Arsenic trioxide (As₂O₃) is an excellent primary standard for this purpose.[1][4]

The standardization process involves a redox reaction where Ce⁴⁺ ions are reduced to Ce³⁺ ions by arsenite ions (AsO₃³⁻). The reaction is carried out in an acidic medium, typically with sulfuric acid, to prevent the hydrolysis and precipitation of basic ceric salts.[1][3] A catalyst, such as osmic acid, is used to ensure the reaction proceeds quantitatively.[4][5] The endpoint of the titration is detected using a redox indicator, most commonly ferroin (B110374) sulfate, which produces a sharp color change from pink to pale blue.[2][4][5]

The underlying chemical reactions are as follows:

-

Dissolution of Arsenic Trioxide: As₂O₃ + 2NaOH → 2NaAsO₂ + H₂O[4][6][7]

-

Redox Titration: 2Ce⁴⁺ + AsO₂⁻ + 2H₂O → 2Ce³⁺ + AsO₄³⁻ + 4H⁺

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the standardization of a 0.1 N Ceric Ammonium Sulfate solution.

| Parameter | Value | Reference |

| Ceric Ammonium Sulfate Solution (Titrant) | ||

| Formula | Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O | [2] |

| Amount for 1L of ~0.1 N Solution | 65 g - 66 g | [2][4][5][6][8] |

| Concentrated H₂SO₄ for 1L of Solution | 30 ml | [2][4][5][6][8] |

| Arsenic Trioxide (Primary Standard) | ||

| Formula | As₂O₃ | [4] |

| Molar Mass | 197.84 g/mol | [8] |

| Weight for Standardization | ~0.2 g | [2][4][5][6] |

| Drying Condition | 105°C for 1 hour | [2][5][6] |

| Reagents & Indicators | ||

| Sodium Hydroxide (B78521) (for dissolving As₂O₃) | 25 ml of 8% w/v solution | [5][6] |

| Dilute Sulfuric Acid (in flask) | 30 ml | [5][6] |

| Osmic Acid Solution (Catalyst) | 0.15 ml | [5][6] |

| Ferroin Sulfate Solution (Indicator) | 0.1 ml | [5][6] |

| Equivalence Factor | ||

| 1 ml of 0.1 N Ceric Ammonium Sulfate | ≡ 0.004946 g (4.946 mg) of As₂O₃ | [2][5][6][9] |

Experimental Protocols

Preparation of 0.1 N Ceric Ammonium Sulfate Solution

This protocol details the preparation of an approximately 0.1 Normal (N) solution of ceric ammonium sulfate, which will serve as the titrant.

Materials:

-

Ceric Ammonium Sulfate (Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O): 65-66 g[2][4][5]

-

Distilled Water

-

1000 ml Volumetric Flask

-

Beaker

-

Heating mantle or hot plate

-

Sintered-glass crucible (fine porosity) or filter paper[2]

Procedure:

-

In a large beaker, carefully add 30 ml of concentrated sulfuric acid to 500 ml of distilled water and mix.[2][5][6]

-

With the aid of gentle heat, dissolve 65-66 g of ceric ammonium sulfate in the prepared acid solution.[2][5][6][9]

-

If the solution is turbid, filter it through a fine-porosity sintered-glass crucible.[2][5][9]

-

Transfer the clear solution into a 1000 ml volumetric flask.

-

Dilute the solution to the 1000 ml mark with distilled water and mix thoroughly.[2][4][5]

Standardization of 0.1 N Ceric Ammonium Sulfate Solution

This protocol outlines the titration procedure to determine the exact normality of the prepared ceric ammonium sulfate solution using arsenic trioxide as the primary standard.

Materials:

-

Arsenic Trioxide (As₂O₃), primary standard grade

-

Sodium Hydroxide (NaOH) solution (8.0% w/v)[5]

-

Dilute Sulfuric Acid[5]

-

Osmic Acid solution (catalyst)[5]

-

Ferroin Sulfate solution (indicator)[5]

-

Prepared ~0.1 N Ceric Ammonium Sulfate solution

-

500 ml Conical Flask[5]

-

50 ml Burette

-

Analytical Balance

Procedure:

-

Accurately weigh about 0.2 g of arsenic trioxide, previously dried at 105°C for one hour, and transfer it to a 500 ml conical flask.[2][5][6]

-

Add 25 ml of 8.0% w/v sodium hydroxide solution to the flask and swirl to dissolve the arsenic trioxide.[5][6]

-

Once dissolved, add 100 ml of distilled water and mix.[5][6]

-

Add 0.15 ml of osmic acid solution (catalyst) and 0.1 ml of ferroin sulfate solution (indicator) to the flask.[2][5][6] The solution should turn a pink or red color.[2][10]

-

Fill a clean burette with the prepared ceric ammonium sulfate solution and record the initial volume.

-

Titrate the arsenic trioxide solution with the ceric ammonium sulfate solution. Add the titrant slowly, especially towards the endpoint.[2]

-

The endpoint is reached when the pink color of the solution changes sharply to a very pale blue or yellowish-green.[2][4][6]

-

Record the final volume of the ceric ammonium sulfate solution used.

-

Repeat the titration at least two more times for accuracy.

Calculation of Normality

Use the following formula to calculate the exact normality of the ceric ammonium sulfate solution:

Normality (N) of Ceric Ammonium Sulfate = (Weight of As₂O₃ in g) / (Volume of Ceric Ammonium Sulfate in ml × 0.04946) [8]

Where 0.04946 is the milliequivalent weight of arsenic trioxide.[8]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the standardization of ceric ammonium sulfate using arsenic trioxide.

References

- 1. scribd.com [scribd.com]

- 2. brainkart.com [brainkart.com]

- 3. Ricca Chemical - Ceric Sulfate [riccachemical.com]

- 4. noblesciencepress.org [noblesciencepress.org]

- 5. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. pharmaguddu.com [pharmaguddu.com]

- 8. 182.160.97.198:8080 [182.160.97.198:8080]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

Application Notes: Determination of Iron in Ore using Cerium Ammonium Sulfate

Introduction

Cerimetry is a highly accurate and reliable volumetric analysis method used for the determination of various reducing substances.[1] This application note details the use of cerium (IV) ammonium (B1175870) sulfate (B86663) as a strong oxidizing agent for the quantitative determination of iron in ore samples. The method is based on a redox titration where iron (II) ions are oxidized to iron (III) ions by cerium (IV) ions in an acidic medium.[2] The endpoint of the titration is detected using a redox indicator, typically Ferroin, which provides a sharp color change.[2][3]

Solutions of ceric ammonium sulfate offer several advantages over other oxidizing agents like potassium permanganate, including remarkable stability and the ability to be used in the presence of high concentrations of hydrochloric acid.[4] The fundamental reaction for the titration is:

Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺ [5][6]

This protocol is intended for researchers, analytical chemists, and quality control professionals requiring a precise method for iron analysis in geological samples.

Experimental Protocols

Protocol 1: Preparation and Standardization of 0.1 M Ceric Ammonium Sulfate

This protocol outlines the preparation of the ceric ammonium sulfate titrant and its standardization against a primary standard, arsenic trioxide.

1.1: Reagents and Apparatus

-

Ceric ammonium sulfate [(NH₄)₄Ce(SO₄)₄·2H₂O]

-